![molecular formula C15H11NO3 B6376532 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261964-14-0](/img/structure/B6376532.png)
2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95%
Overview
Description
2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% (2C4MPP) is a phenol derivative with a wide range of applications in laboratory research. It is a colorless solid, soluble in organic solvents such as ethanol and chloroform, and is used as a reagent in organic synthesis. 2C4MPP has been used in the synthesis of various compounds, including azo dyes, heterocyclic compounds, and other organic compounds. It has also been used to modify proteins, carbohydrates, and nucleic acids, and to investigate the structure and function of proteins and enzymes.
Mechanism of Action
2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% is an aryl halide, and its mechanism of action is based on the formation of a diazonium intermediate. In the Sandmeyer reaction, the aldehyde and hydroxylamine hydrochloride react to form a diazonium intermediate, which is then reacted with the acid to form the 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% product. This reaction is catalyzed by acid, and the reaction is reversible. The intermediate is then hydrolyzed to form the 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% product.
Biochemical and Physiological Effects
2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% has been used in the study of the structure and function of proteins and enzymes. It has also been used to modify proteins, carbohydrates, and nucleic acids. In addition, it has been used in the synthesis of polymers, in the study of the folding of proteins, and in the study of the structure and function of enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also easy to synthesize and is soluble in organic solvents such as ethanol and chloroform. However, the reaction is reversible, and thus the product is not always stable. Furthermore, the reaction is catalyzed by acid, and thus the reaction conditions must be carefully controlled.
Future Directions
1. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to synthesize a variety of compounds, including azo dyes, heterocyclic compounds, and other organic compounds.
2. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to modify proteins, carbohydrates, and nucleic acids, and to investigate the structure and function of proteins and enzymes.
3. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used in the synthesis of polymers, in the study of the folding of proteins, and in the study of the structure and function of enzymes.
4. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to investigate the mechanism of action of drugs.
5. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the structure and function of proteins, carbohydrates, and nucleic acids.
6. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to investigate the interactions between proteins and other biomolecules.
7. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the mechanism of action of enzymes and other proteins.
8. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the effect of environmental factors on proteins and enzymes.
9. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the structure and function of proteins in different organisms.
10. 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% can be used to study the structure and function of enzymes in different organisms.
Synthesis Methods
2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% is typically synthesized from 4-hydroxybenzaldehyde and hydroxylamine hydrochloride in the presence of acetic acid. This reaction is known as the Sandmeyer reaction, and is a well-known method for the synthesis of aryl halides. The reaction involves the reaction of the aldehyde and hydroxylamine hydrochloride to form a diazonium intermediate, which is then reacted with the acid to form the 2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% product.
Scientific Research Applications
2-Cyano-4-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to modify proteins, carbohydrates, and nucleic acids, and to investigate the structure and function of proteins and enzymes. It has also been used in the synthesis of azo dyes, heterocyclic compounds, and other organic compounds. In addition, it has been used in the synthesis of polymers, in the study of the folding of proteins, and in the study of the structure and function of enzymes.
properties
IUPAC Name |
methyl 3-(3-cyano-4-hydroxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-14(17)13(8-11)9-16/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRLWHERLAURO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684842 | |
Record name | Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261964-14-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-4′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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